molecular formula C13H16N2O3S2 B2629534 N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)acetamide CAS No. 897501-40-5

N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)acetamide

Cat. No. B2629534
CAS RN: 897501-40-5
M. Wt: 312.4
InChI Key: ZKUCBJJZFKIASX-YPKPFQOOSA-N
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Description

Synthesis Analysis

The synthesis process of similar compounds has been documented , but the specific synthesis process for “N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)acetamide” is not available in the search results.

Scientific Research Applications

Pesticidal Properties

The compound has garnered attention as a potential pesticidal agent. Researchers synthesized a series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups. These compounds were efficiently prepared via the Betti reaction . The bioassay results revealed that most of these synthesized compounds exhibited favorable insecticidal potentials. Notably:

Furthermore, calcium imaging experiments demonstrated that certain compounds (such as 8h, 8i, and viii) could activate the release of calcium ions in insect central neurons (specifically, M. sep-arata) at a higher concentration (50 mg/L). These findings suggest that this compound class could serve as a promising starting point for the development of new insecticidal/acaricidal agents .

COX-1/COX-2 Inhibition

Another avenue of interest lies in the design and synthesis of benzimidazole derivatives. Specifically, a novel series of benzimidazole derivatives, wherein the 4-(methylsulfonyl) phenyl pharmacophore is attached via its C-2 position, has been investigated. These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors . Further exploration of their biological activity and potential therapeutic applications could be valuable.

Versatile Synthetic Strategies

Density functional theory studies have explored synthetic strategies involving 5H-thiazol-4-ones and nitroolefins. These studies propose stereochemical insights into the origin of enantio- and chemo-selectivity. While demanding, versatile synthetic approaches that access diverse chemical substrates in a highly chemo- and stereo-selective manner are crucial for further exploration .

Mechanism of Action

properties

IUPAC Name

N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c1-4-7-15-11-6-5-10(20(3,17)18)8-12(11)19-13(15)14-9(2)16/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUCBJJZFKIASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)acetamide

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